molecular formula C12H23N7O2S B2560551 N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)pyrrolidine-1-sulfonamide CAS No. 2034519-45-2

N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)pyrrolidine-1-sulfonamide

Cat. No.: B2560551
CAS No.: 2034519-45-2
M. Wt: 329.42
InChI Key: RRAXMTRUOYWHQC-UHFFFAOYSA-N
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Description

N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)pyrrolidine-1-sulfonamide is a triazine-based compound featuring a 1,3,5-triazine core substituted with two dimethylamino groups at the 4- and 6-positions. A methylene bridge connects the triazine ring to a pyrrolidine-sulfonamide moiety. The pyrrolidine ring (a five-membered secondary amine) and sulfonamide group contribute to hydrogen-bonding capabilities, which may influence biological activity and target binding.

Properties

IUPAC Name

N-[[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]methyl]pyrrolidine-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23N7O2S/c1-17(2)11-14-10(15-12(16-11)18(3)4)9-13-22(20,21)19-7-5-6-8-19/h13H,5-9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRAXMTRUOYWHQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC(=N1)CNS(=O)(=O)N2CCCC2)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23N7O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)pyrrolidine-1-sulfonamide typically involves the following steps:

    Formation of the Triazine Core: The triazine core can be synthesized through the reaction of cyanuric chloride with dimethylamine under controlled conditions to introduce the dimethylamino groups at the 4 and 6 positions.

    Attachment of the Pyrrolidine Sulfonamide: The pyrrolidine sulfonamide moiety is introduced via a nucleophilic substitution reaction. This involves reacting the intermediate triazine compound with pyrrolidine-1-sulfonamide in the presence of a suitable base, such as triethylamine, to facilitate the substitution.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)pyrrolidine-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the triazine ring or the pyrrolidine sulfonamide moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be employed in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various alkyl or acyl groups.

Scientific Research Applications

N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)pyrrolidine-1-sulfonamide has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.

    Materials Science: Its ability to form stable complexes with metals and other compounds makes it useful in the development of new materials with specific properties.

    Biological Studies: The compound can be used as a probe or marker in biological assays to study cellular processes and interactions.

    Industrial Applications: It may be used in the synthesis of specialty chemicals or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)pyrrolidine-1-sulfonamide involves its interaction with molecular targets such as enzymes or receptors. The triazine ring and dimethylamino groups can participate in hydrogen bonding, hydrophobic interactions, and van der Waals forces, facilitating binding to specific sites. The pyrrolidine sulfonamide moiety can enhance solubility and stability, contributing to the compound’s overall efficacy.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional attributes can be compared to other triazine derivatives, as detailed below:

Table 1: Structural and Functional Comparison

Compound Name Triazine Substituents Linked Group Key Applications/Bioactivity Notable Properties References
N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)pyrrolidine-1-sulfonamide 4,6-bis(dimethylamino) Pyrrolidine-sulfonamide Undetermined (theoretical) High polarity, H-bonding capacity
4-(4-(Arylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-ylamino)-N-(pyrimidin-2-yl)benzenesulfonamide 4-arylamino, 6-piperidinyl Benzenesulfonamide-pyrimidine Antimicrobial (e.g., E. coli, S. aureus) Moderate solubility, π-π stacking
Thifensulfuron methyl ester 4-methoxy, 6-methyl Sulfonylurea Herbicidal (ALS inhibitor) Low solubility, agrochemical use
N-[4,6-bis(trichloromethyl)-1,3,5-triazin-2-yl]hydroxylamine 4,6-bis(trichloromethyl) Hydroxylamine Reactive intermediate (synthesis) High electrophilicity, instability

Key Comparisons

This contrasts with halogenated derivatives, which are more reactive but less stable in basic conditions. Methoxy and methyl groups (e.g., in thifensulfuron) reduce polarity, favoring herbicidal activity via plant enzyme inhibition .

Biological Activity The pyrrolidine-sulfonamide group in the target compound may enable dual hydrogen-bond donor/acceptor interactions, similar to benzenesulfonamide derivatives in antimicrobial agents . However, replacing piperidine (6-membered ring) with pyrrolidine (5-membered) could alter conformational flexibility and target binding. Sulfonylurea-linked triazines (e.g., thifensulfuron) exhibit herbicidal activity through acetolactate synthase (ALS) inhibition, whereas sulfonamides typically target bacterial dihydropteroate synthase .

Synthetic Approaches The target compound’s dimethylamino groups likely derive from nucleophilic substitution of a chlorotriazine precursor, a method widely used for triazine functionalization . This contrasts with trichlorotriazine-based routes for halogenated derivatives .

Research Findings and Implications

  • Antimicrobial Potential: Structural analogs with sulfonamide-triazine scaffolds (e.g., Desai et al.’s compounds) show efficacy against Gram-positive and Gram-negative bacteria, suggesting the target compound could be explored for similar applications .
  • Agrochemical Relevance: The herbicidal activity of thifensulfuron highlights the role of triazine substituents in agrochemical design, though the target compound’s dimethylamino groups may redirect its utility toward medicinal chemistry .
  • Synthetic Flexibility : The use of trichlorotriazine intermediates (as in Blotny’s work) underscores the adaptability of triazine chemistry for diverse functionalization, supporting scalable synthesis of the target compound .

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